4-propylphenyl chloroformate

描述

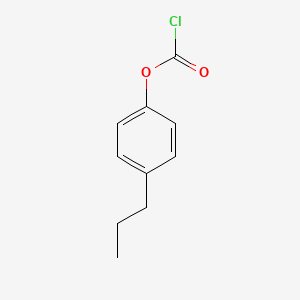

4-propylphenyl chloroformate, also known as this compound, is an organic compound with the molecular formula C10H11ClO2. It is a derivative of carbonochloridic acid and is characterized by the presence of a 4-propylphenyl group attached to the ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

4-propylphenyl chloroformate can be synthesized through the reaction of 4-propylphenol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction scheme is as follows:

4-Propylphenol+Phosgene→Carbonochloridic acid, 4-propylphenyl ester+HCl

Industrial Production Methods

In industrial settings, the production of carbonochloridic acid, 4-propylphenyl ester involves the use of large-scale reactors where 4-propylphenol and phosgene are continuously fed into the reaction vessel. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product. The resulting ester is then purified through distillation or recrystallization.

化学反应分析

Types of Reactions

4-propylphenyl chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: The ester group can be attacked by nucleophiles, leading to the formation of different products.

Hydrolysis: In the presence of water, the ester can hydrolyze to form 4-propylphenol and carbon dioxide.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane.

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 4-propylphenyl carbamate or 4-propylphenyl ether can be formed.

Hydrolysis: The major products are 4-propylphenol and carbon dioxide.

Reduction: The major product is 4-propylphenol.

科学研究应用

Chemical Synthesis

a. Derivatization Reagent

4-Propylphenyl chloroformate is employed as a derivatization agent in the quantification of neurotransmitters such as dopamine, serotonin, and norepinephrine in biological samples like human urine. This application is crucial for pharmacological studies and clinical diagnostics, allowing for enhanced detection sensitivity and specificity through the formation of stable derivatives .

b. Synthesis of Carbonates and Carbamates

The compound can facilitate the synthesis of carbonates and carbamates when reacted with alcohols or amines. This one-pot reaction process enables the efficient production of these compounds, which are valuable in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

a. Intermediate in Drug Development

this compound acts as a reactive intermediate in the pharmaceutical industry, contributing to the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce chloroformate groups into molecules allows for further modifications that enhance drug efficacy and bioavailability .

b. Synthesis of Anticancer Agents

Research has indicated that derivatives synthesized from this compound exhibit significant anticancer properties. The compound's ability to modify existing drug structures can lead to novel therapies with improved therapeutic indices .

Industrial Applications

a. Production of Specialty Chemicals

In industrial settings, this compound is utilized for producing specialty chemicals, including surfactants and plasticizers. These chemicals find applications in various sectors, including cosmetics, food processing, and materials science .

b. Use in Agrochemicals

The compound also plays a role in synthesizing agrochemicals, where it serves as an intermediate for producing herbicides and insecticides. Its reactivity allows for the introduction of functional groups that enhance the biological activity of these agrochemical agents .

Safety Considerations

While this compound has numerous applications, it is essential to handle it with care due to its toxicity and potential hazards. It can cause severe skin and eye irritation upon contact and may produce harmful fumes when decomposed or burned . Proper safety measures must be implemented during its use to mitigate health risks.

Case Studies

作用机制

The mechanism of action of carbonochloridic acid, 4-propylphenyl ester involves its reactivity as an electrophile. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

相似化合物的比较

Similar Compounds

Carbonochloridic acid, phenyl ester: Similar in structure but lacks the propyl group.

Carbonochloridic acid, methyl ester: Contains a methyl group instead of a propyl group.

Carbonochloridic acid, ethyl ester: Contains an ethyl group instead of a propyl group.

Uniqueness

4-propylphenyl chloroformate is unique due to the presence of the 4-propylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and industrial processes.

生物活性

4-Propylphenyl chloroformate is an organic compound that belongs to the class of chloroformates, which are derivatives of phosgene. These compounds are known for their reactivity and are often employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic applications and safety profile.

This compound has the following chemical properties:

- Molecular Formula : C10H11ClO2

- Molecular Weight : 200.65 g/mol

- Density : 1.09 g/mL at 25 °C

- Flash Point : 10 °C (50 °F) .

Biological Activity

The biological activity of this compound can be categorized into several areas, including its potential as a pharmaceutical intermediate, its toxicity profile, and its role in biochemical applications.

Pharmaceutical Applications

Chloroformates, including this compound, are commonly used as derivatization agents in analytical chemistry. They facilitate the quantification of biologically relevant amines such as dopamine, serotonin, and norepinephrine through techniques like solid-phase microextraction and gas chromatography-mass spectrometry (GC-MS) . This application underscores the compound's relevance in neurochemical research and pharmacology.

Toxicity Profile

The toxicity of chloroformates is a significant concern. This compound is classified as very toxic by ingestion, inhalation, or skin absorption . Exposure can lead to severe health effects due to its ability to produce hydrochloric acid upon contact with moisture. Symptoms of exposure may include irritation of mucous membranes and respiratory distress . Therefore, handling this compound requires stringent safety measures.

Research Findings

Recent studies have explored the biological activity of related chloroformates, providing insights into their mechanisms and effects:

- Inhibition Studies : Research has indicated that chloroformates can act as inhibitors for various enzymes. For instance, studies on similar compounds have shown their potential to inhibit viral proteases, making them candidates for antiviral drug development .

- Case Studies : Analysis of case studies involving exposure to chloroformates has revealed acute respiratory conditions in individuals exposed to high concentrations. Such findings emphasize the need for careful monitoring and regulation in environments where these compounds are used .

Data Table: Summary of Biological Activity and Toxicity

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO2 |

| Molecular Weight | 200.65 g/mol |

| Density | 1.09 g/mL at 25 °C |

| Toxicity | Very toxic (ingestion/inhalation/skin absorption) |

| Flash Point | 10 °C (50 °F) |

| Applications | Derivatization in GC-MS |

属性

IUPAC Name |

(4-propylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUJLOMLNOILSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。